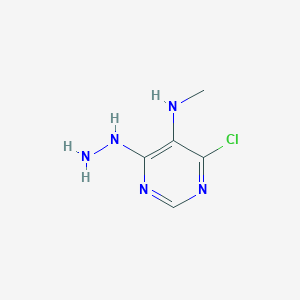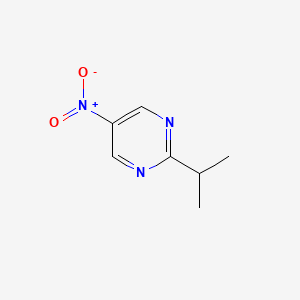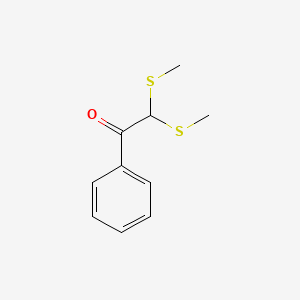
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a phenylethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one typically involves the reaction of a phenylacetone derivative with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiol reagents in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and the temperature is maintained at reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylethanone derivatives.
Aplicaciones Científicas De Investigación
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in redox reactions, while the phenylethanone backbone can interact with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(methylsulfanyl)acetic acid: Similar in structure but with an acetic acid backbone.
2,2-Bis(hydroxymethyl)propionic acid: Contains hydroxymethyl groups instead of methylsulfanyl groups.
Bisphenol A: Contains phenol groups and is used in the production of plastics.
Uniqueness
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is unique due to the presence of both methylsulfanyl groups and a phenylethanone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
17565-23-0 |
|---|---|
Fórmula molecular |
C10H12OS2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
2,2-bis(methylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C10H12OS2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
Clave InChI |
DSYQBVUNFFJNRJ-UHFFFAOYSA-N |
SMILES canónico |
CSC(C(=O)C1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)



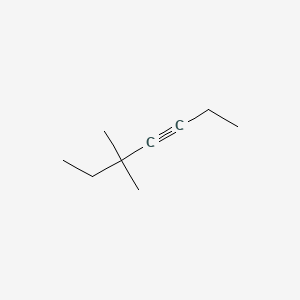
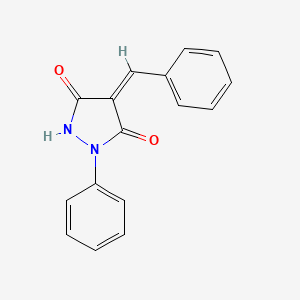
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)

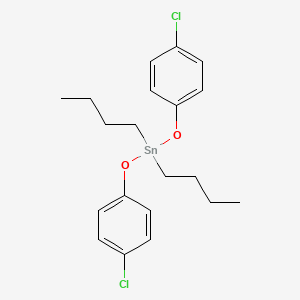

![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)

